

Technical Synthesis Guide: N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>N</i> -[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine
CAS No.:	1040017-07-9
Cat. No.:	B1385442

[Get Quote](#)

Executive Summary

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine is a secondary aryloxyalkylamine characterized by a 2,5-dimethylphenyl ether moiety linked via an ethyl chain to an isopropylamine group.[1] Structurally, it serves as a functional analog to several Class I antiarrhythmic agents (e.g., Mexiletine) and alpha-adrenergic antagonists (e.g., Moxisylyte/Thymoxamine).[1]

This guide details the Sequential Nucleophilic Substitution Pathway, the most robust method for synthesizing this compound with high regioselectivity.[1] The protocol prioritizes the suppression of common side reactions—specifically the formation of bis-phenoxy ethers and tertiary amines—through stoichiometric control.[1]

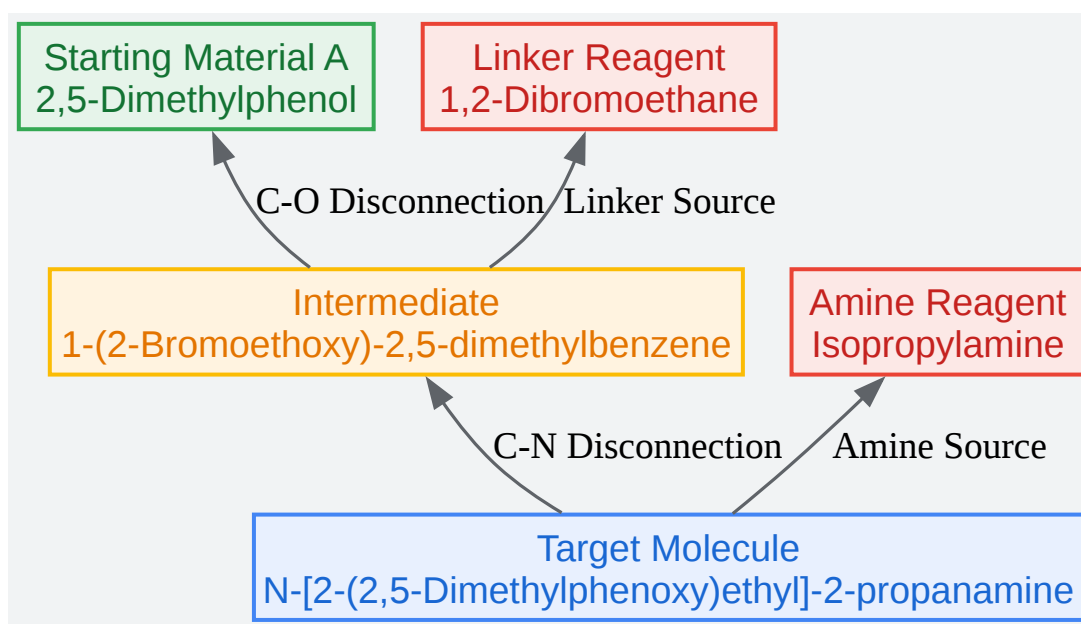
Target Molecule Profile

Property	Detail
Systematic Name	N-[2-(2,5-Dimethylphenoxy)ethyl]propan-2-amine
Core Moiety	2,5-Dimethylphenol (p-Xylenol)
Linker	1,2-Ethyl
Amine	Isopropyl (Propan-2-yl)
Molecular Formula	C ₁₃ H ₂₁ NO
Key Challenge	Preventing over-alkylation at the nitrogen and oxygen centers.[1][2]

Retrosynthetic Analysis

The retrosynthetic disconnection reveals two primary precursors: the aromatic phenol and the amine-linker synthon.[1] The most scalable disconnection occurs at the C(alkyl)-N and C(alkyl)-O bonds.[1]

- Strategy: Stepwise assembly of the ether linkage followed by amine installation.
- Precursors: 2,5-Dimethylphenol, 1,2-Dibromoethane, and Isopropylamine.[1]



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic breakdown showing the stepwise disconnection to commercially available starting materials.

Primary Synthesis Pathway: Sequential Substitution[1]

This pathway utilizes a modified Williamson ether synthesis followed by nucleophilic amine alkylation.[1]

Phase 1: Ether Linkage Formation

Objective: Synthesize 1-(2-bromoethoxy)-2,5-dimethylbenzene. Critical Control: Use a large excess of 1,2-dibromoethane to prevent the formation of the bis-ether byproduct (1,2-bis(2,5-dimethylphenoxy)ethane).[1]

Reagents & Materials

- 2,5-Dimethylphenol (1.0 eq)[1]
- 1,2-Dibromoethane (4.0 – 5.0 eq)[1]
- Potassium Carbonate (K_2CO_3 , anhydrous, 2.0 eq)[1]
- Solvent: Acetonitrile (ACN) or Acetone (Reagent Grade)[1]

Protocol

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.
- Solvation: Dissolve 2,5-dimethylphenol (e.g., 12.2 g, 100 mmol) in Acetonitrile (150 mL).
- Base Addition: Add anhydrous K_2CO_3 (27.6 g, 200 mmol). Stir for 15 minutes at room temperature to facilitate phenoxide formation.
- Linker Addition: Add 1,2-dibromoethane (43 mL, ~500 mmol) in a single portion. Note: The large excess acts as both reactant and co-solvent to favor mono-substitution.[1]

- Reflux: Heat the mixture to reflux (approx. 80-82°C) for 12–18 hours. Monitor via TLC (Hexane/EtOAc 9:1). The phenol spot should disappear.[1]
- Workup:
 - Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).[1]
 - Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane (boiling point ~131°C; vacuum distillation may be required).[1]
- Purification: The crude oil is typically sufficient for the next step.[1] If high purity is required, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).[1]

Phase 2: Amine Alkylation

Objective: Synthesize **N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine**. Critical Control: Use excess isopropylamine to minimize the formation of the tertiary amine (double alkylation). [1]

Reagents & Materials

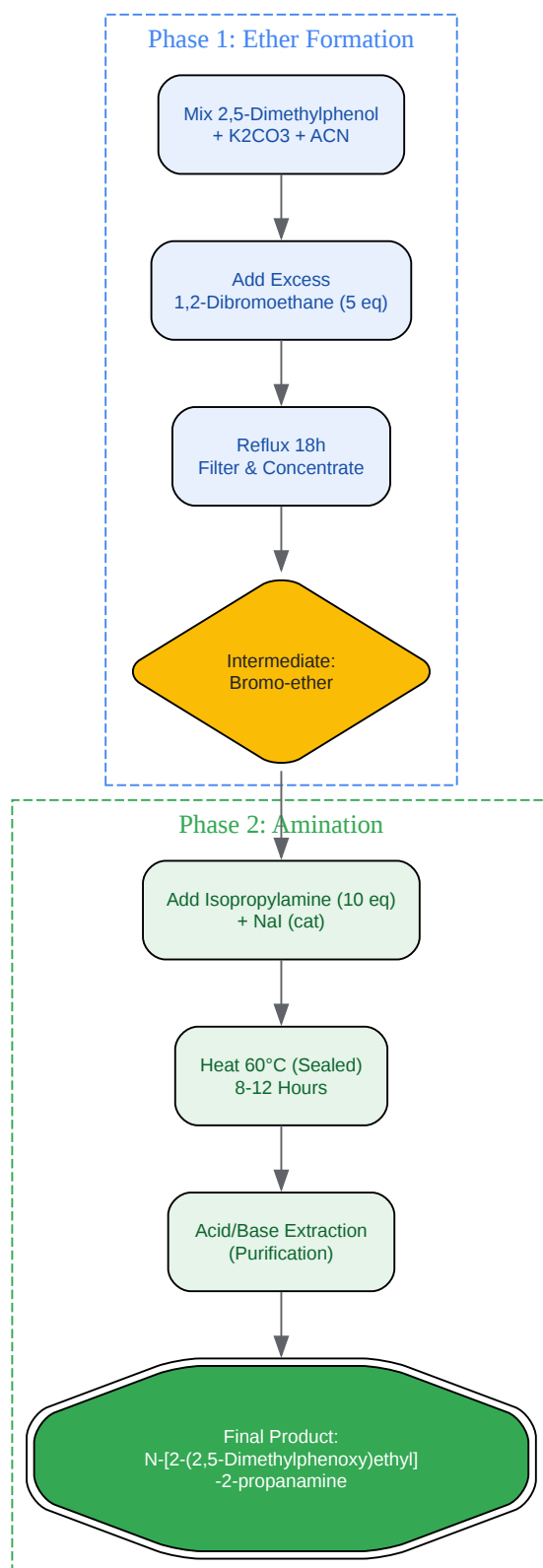
- 1-(2-Bromoethoxy)-2,5-dimethylbenzene (Intermediate from Phase 1, 1.0 eq)[1]
- Isopropylamine (10.0 eq)[1]
- Solvent: Ethanol (absolute) or perform neat.[1]
- Catalyst: Sodium Iodide (NaI, 0.1 eq) – Optional Finkelstein catalyst to accelerate reaction. [1]

Protocol

- Setup: Use a pressure vessel (heavy-walled glass tube) or a standard flask with a highly efficient reflux condenser (Isopropylamine bp is 32°C). Pressure vessel is recommended.[1]
- Mixing: Combine the bromo-ether intermediate (e.g., 10 mmol) with Isopropylamine (8.5 mL, ~100 mmol) and Ethanol (10 mL). Add NaI (catalytic amount) if desired.[1]
- Reaction:

- Pressure Vessel: Seal and heat to 60–70°C for 8–12 hours.
- Reflux:[1][2] Heat gently at 35–40°C for 24–48 hours.
- Quench: Cool the mixture to room temperature.
- Evaporation: Remove excess isopropylamine and ethanol under reduced pressure (rotary evaporator).
- Acid-Base Extraction (Purification):
 - Dissolve the residue in Dichloromethane (DCM).[1]
 - Extract: Wash with 1M HCl (aq). The product (amine) will migrate to the aqueous layer as the hydrochloride salt; neutral impurities remain in DCM.[1]
 - Wash: Wash the aqueous acidic layer twice with DCM to remove unreacted bromo-ether. [1]
 - Basify: Adjust the aqueous layer to pH >12 using 4M NaOH.[1] The solution will become cloudy as the free amine precipitates.[1]
 - Recover: Extract the basic aqueous layer with DCM (3x).[1]
 - Dry: Dry combined organics over MgSO₄, filter, and concentrate.[1][2]

Process Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: End-to-end process flow for the synthesis of the target amine.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ($^1\text{H-NMR}$, CDCl_3 , 400 MHz)

Shift (δ ppm)	Multiplicity	Integration	Assignment
6.9 – 6.6	Multiplet	3H	Aromatic protons (2,5-dimethylphenyl ring). [1]
4.05	Triplet (Hz)	2H	(Ether methylene).[1]
3.00	Triplet (Hz)	2H	(Amino methylene).[1]
2.85	Septet	1H	(Isopropyl methine).[1]
2.30, 2.15	Singlets	6H	(Aromatic methyls).[1]
1.10	Doublet	6H	(Isopropyl methyls).[1]

Mass Spectrometry (ESI-MS)

- Calculated Mass (M): 207.16 g/mol
- Observed Ion:

m/z[1]

Safety & Handling

- 2,5-Dimethylphenol: Toxic by ingestion and corrosive to skin.[1] Wear nitrile gloves and face shield.[1]

- 1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen.[1] Must be handled in a fume hood. Destroy excess reagent with aqueous NaOH before disposal.[1]
- Isopropylamine: Extremely flammable (Flash point: -37°C) and volatile.[1] Use spark-proof equipment and work in a well-ventilated hood.[1]

References

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for Williamson Ether Synthesis and Amine Alkylation).
- Patai, S. The Chemistry of the Ether Linkage. Wiley-Interscience, 1967.[1] (Mechanistic insights into phenoxide alkylation).
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.[1] Wiley, 2013.[1] (Nucleophilic substitution kinetics and stoichiometry).
- PubChem Compound Summary. "2,5-Dimethylphenol" (CID 7267).[1] National Center for Biotechnology Information.[1] [Link](#)[1]
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012.[1] (Selectivity in amine alkylation vs reductive amination).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. acgpubs.org \[acgpubs.org\]](#)
- To cite this document: BenchChem. [Technical Synthesis Guide: N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1385442/docs#technical-synthesis-guide-n-2-2-5-dimethylphenoxy-ethyl-2-propanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)